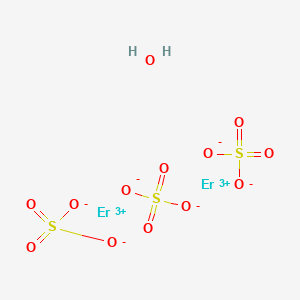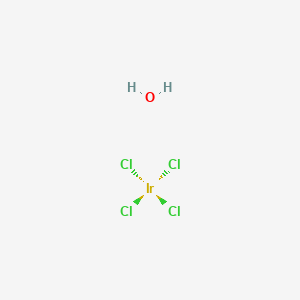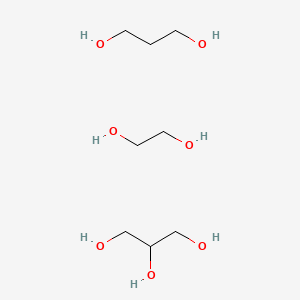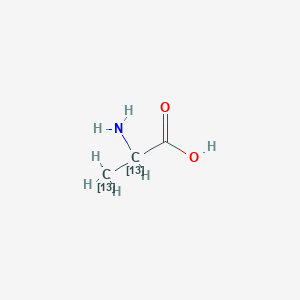
Tris(Tetramethylcyclopentadienyl)gadolinium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetramethylcyclopentadienyl)gadolinium(III) is an organometallic compound with the chemical formula C27H39Gd. It is composed of a gadolinium ion coordinated to three tetramethylcyclopentadienyl ligands.
Wissenschaftliche Forschungsanwendungen
Tris(tetramethylcyclopentadienyl)gadolinium(III) has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of gadolinium-containing materials with magnetic properties.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medical Imaging: Investigated for use in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Biological Research: Studied for its potential effects on biological systems and its use in biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(tetramethylcyclopentadienyl)gadolinium(III) typically involves the reaction of gadolinium chloride with tetramethylcyclopentadienyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition of the product. The general reaction scheme is as follows:
GdCl3+3LiC5HMe4→Gd(C5HMe4)3+3LiCl
Industrial Production Methods
Industrial production methods for Tris(tetramethylcyclopentadienyl)gadolinium(III) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(tetramethylcyclopentadienyl)gadolinium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gadolinium oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state gadolinium compounds.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.
Major Products Formed
Oxidation: Gadolinium oxides.
Reduction: Lower oxidation state gadolinium compounds.
Substitution: Various substituted gadolinium complexes depending on the ligands used.
Wirkmechanismus
The mechanism of action of Tris(tetramethylcyclopentadienyl)gadolinium(III) involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can interact with various substrates, facilitating catalytic reactions. In medical imaging, its paramagnetic properties enhance the contrast of MRI images by affecting the relaxation times of nearby hydrogen nuclei.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(cyclopentadienyl)gadolinium(III)
- Tris(methylcyclopentadienyl)gadolinium(III)
- Tris(ethylcyclopentadienyl)gadolinium(III)
Uniqueness
Tris(tetramethylcyclopentadienyl)gadolinium(III) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that influence its reactivity and stability. This makes it distinct from other similar compounds with different cyclopentadienyl derivatives .
Eigenschaften
CAS-Nummer |
308847-85-0 |
|---|---|
Molekularformel |
C27H39Gd |
Molekulargewicht |
520.8 g/mol |
IUPAC-Name |
gadolinium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Gd/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
InChI-Schlüssel |
HJKCHNDMWJQGKU-UHFFFAOYSA-N |
SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Gd+3] |
Kanonische SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Gd] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


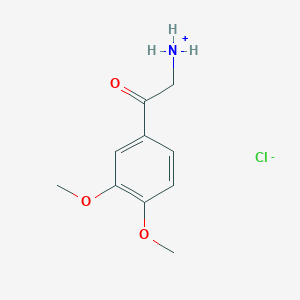

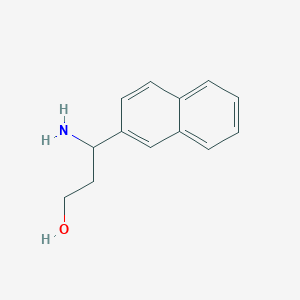
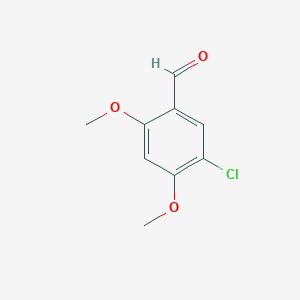


![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)


